![molecular formula C7H4FNO2 B1625098 7-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 855996-66-6](/img/structure/B1625098.png)

7-Fluorobenzo[d]isoxazol-3(2H)-one

Overview

Description

Molecular Structure Analysis

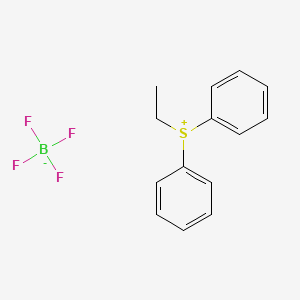

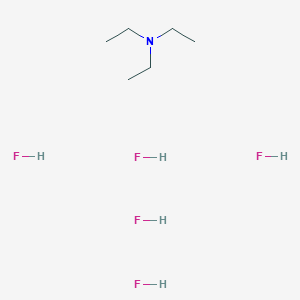

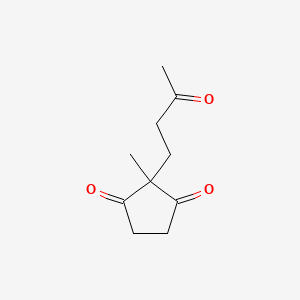

The molecular formula of 7-Fluorobenzo[d]isoxazol-3(2H)-one is C7H5FN2O. It has a molecular weight of 152.13 . The structure of this compound includes a benzisoxazole ring with a fluorine atom at the 7th position .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluorobenzo[d]isoxazol-3(2H)-one include a molecular weight of 152.13 and a molecular formula of C7H5FN2O . Other properties such as boiling point, density, and solubility are not explicitly mentioned in the available literature .Scientific Research Applications

Anticancer Agents

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : A new library of amide derivatives of thiazole-indole-isoxazoles has been prepared and their structures were confirmed by analytical data .

- Methods of Application : These compounds were preliminarily screened for their cytotoxic activity against human cancer cell lines MCF-7, A549, PC3 & DU-145 .

- Results : Most of the tested compounds showed moderate cytotoxic activity. Among them, five compounds, 11a, 11b, 11c, 11g, and 11i displayed significant potential activity .

Lasers in Research

- Scientific Field : Analytical Chemistry

- Application Summary : Lasers are employed in chemical sensing, imaging and in experimental strategies aimed at single molecule detection .

- Methods of Application : Laser beams are used as molecular tweezers in optical trapping experiments. Lasers are used as sensitive probes of surfaces and interfaces .

- Results : This application has led to advancements in imaging protein expression in a live cell .

Dual-Stimuli-Responsive Porous Polymer Enzyme Reactor

- Scientific Field : Biochemistry

- Application Summary : A strategy for preparing a dual-stimuli-responsive porous polymer membrane enzyme reactor (D-PPMER) is described .

- Methods of Application : Tunable control via “on/off” 365 nm UV light irradiation and temperature variation was used to change the membrane surface configuration and adjust the enzymolysis efficiency of the D-PPMER .

- Results : The enzymatic kinetic reaction rate of D-PPMER under UV irradiation at 36 °C (9.2 × 10−2 mM·min−1) was 3.2-fold greater than that of the free enzyme (2.9 × 10−2 mM·min−1) .

Anti-Microbial Study

- Scientific Field : Microbiology

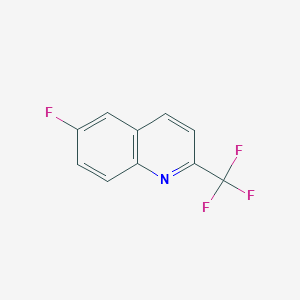

- Application Summary : A series of substituted N- (benzo [d]thiazol-2-yl)-2- (4- (6-fluorobenzo [d]isoxazol-3-yl) piperidin-1-yl)acetamide (3a-j) were synthesized and further evaluated for their docking properties and antimicrobial activity .

- Methods of Application : All the synthesized compounds were characterized by FT-IR, NMR and Mass spectral analysis. All compounds were allowed to dock against different antimicrobial targets .

- Results : The compounds 3d and 3h showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA, resistance Gram-positive bacteria). All synthesized compounds showed good to moderate activity against selected bacterial and fungal microbial strains .

Therapeutic Applications

- Scientific Field : Pharmacology

- Application Summary : “7-Fluorobenzo[d]isoxazol-3-amine” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

properties

IUPAC Name |

7-fluoro-1,2-benzoxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJCSHZCHBARDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)ONC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472615 | |

| Record name | 7-Fluorobenzo[d]isoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluorobenzo[d]isoxazol-3(2H)-one | |

CAS RN |

855996-66-6 | |

| Record name | 7-Fluorobenzo[d]isoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

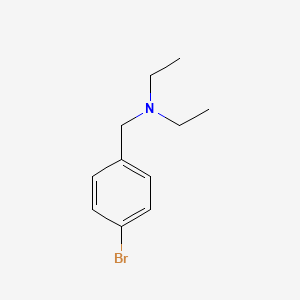

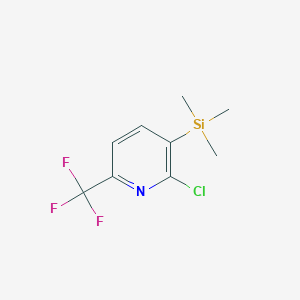

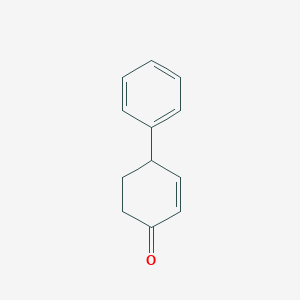

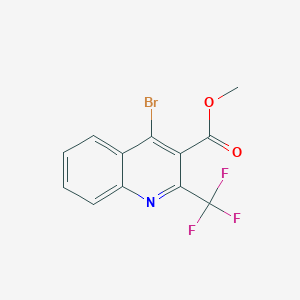

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine](/img/structure/B1625028.png)

![(1R,2S,3R,4S)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1625030.png)

![2,3-Dimethylbenzo[b]thiophene-7-boronic acid](/img/structure/B1625031.png)